1-(4-ethylphenyl)-1H-pyrazol-5-amine

Anti-angiogenesis Antitumor SAR

Researchers often face supply bottlenecks for regioisomerically pure N1-arylpyrazoles, leading to incorrect substitution and compromised SAR data. This 1-(4-ethylphenyl)-1H-pyrazol-5-amine resolves that gap with precisely defined N1-aryl geometry, enabling unambiguous structure-activity correlation. • Computed XLogP3 = 2.3 for controlled lipophilicity modulation in ADME optimization. • Free 5-amino group ready for Buchwald-Hartwig diversification with satisfactory yields. • Scalable microwave-assisted synthesis supports gram-scale delivery for in vivo studies.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 1368947-90-3
Cat. No. B1403686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethylphenyl)-1H-pyrazol-5-amine
CAS1368947-90-3
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=CC=N2)N
InChIInChI=1S/C11H13N3/c1-2-9-3-5-10(6-4-9)14-11(12)7-8-13-14/h3-8H,2,12H2,1H3
InChIKeyCSGWHUXAILWQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethylphenyl)-1H-pyrazol-5-amine: Physicochemical Profile


1-(4-Ethylphenyl)-1H-pyrazol-5-amine (CAS 1368947-90-3) is a heterocyclic organic compound belonging to the 5-aminopyrazole class, characterized by a 4-ethylphenyl substituent at the N1 position of the pyrazole ring. It possesses a molecular weight of 187.24 g/mol and a molecular formula of C11H13N3. The compound's key computed physicochemical properties include a topological polar surface area (TPSA) of 54.7 Ų and an XLogP3-AA value of 2.3 [1]. It is primarily utilized as a chemical building block for constructing more complex molecules in drug discovery and chemical research applications .

1
Building block for drug discovery and chemical research
5-aminopyrazole core with N1-aryl substitution
2
Supports structure-activity relationship (SAR) studies
N-terminal substitution enables regioisomer-specific research
3
Suitable for cross-coupling and library diversification
Established as a substrate in Pd-catalyzed aminations

Substitution Limitations of 1-(4-Ethylphenyl)-1H-pyrazol-5-amine


Direct substitution of 1-(4-ethylphenyl)-1H-pyrazol-5-amine with other aminopyrazoles, particularly its regioisomer 3-(4-ethylphenyl)-1H-pyrazol-5-amine (CAS 501902-70-1), is scientifically unsound due to fundamental differences in electronic configuration, physicochemical properties, and the established role of N-aryl substitution in driving biological activity. Studies on related 5-aminopyrazole derivatives explicitly state that 'the substitution at N-terminal in pyrazole ring plays key role in the antitumor and anti-angiogenic effects' [1]. The target compound's specific N1-(4-ethylphenyl) substitution pattern distinguishes it from the C3-substituted isomer, resulting in distinct molecular geometries and potential interaction profiles that preclude generic interchangeability without compromising experimental outcomes [2].

Target Compound
1-(4-Ethylphenyl)-1H-pyrazol-5-amine
Regioisomer Analog
3-(4-Ethylphenyl)-1H-pyrazol-5-amine
N1-aryl substitution pattern may critically influence biological activity compared to the C3-substituted isomer; direct interchange may shift SAR interpretation.
Lipophilicity difference of approximately +1.0 logP unit may alter membrane permeability and assay distribution profiles relative to the regioisomer.

Comparative Evidence: 1-(4-Ethylphenyl)-1H-pyrazol-5-amine vs. Analogs


N-Aryl Substitution Drives Anti-Angiogenic Potency

The target compound's N1-(4-ethylphenyl) substitution pattern is specifically designed to occupy the N-terminal position of the pyrazole ring, a structural feature that SAR studies on related 5-aminopyrazoles have identified as a 'key role' in determining anti-angiogenic and antitumor effects [1]. This is in direct contrast to its regioisomer, 3-(4-ethylphenyl)-1H-pyrazol-5-amine, where the ethylphenyl group is located at the C3 position, leaving the N1 position unsubstituted. The resulting difference in substitution pattern is expected to alter the compound's ability to interact with biological targets, as N-terminal modifications have been shown to critically influence the activity of this chemical class.

N-Aryl Substitution Role
Class-level inference
Key role in anti-angiogenic effects
Supports regioisomer-specific SAR study context
Data to verify for this specific compound
Anti-angiogenesis Antitumor SAR

Lipophilicity Difference Versus Regioisomer

Computational analysis reveals a quantifiable difference in lipophilicity between the target compound and its C3-substituted regioisomer. The target compound, 1-(4-ethylphenyl)-1H-pyrazol-5-amine, has an XLogP3-AA value of 2.3 [1]. Its regioisomer, 3-(4-ethylphenyl)-1H-pyrazol-5-amine, has a computed AlogP value of 1.29 . This difference of approximately 1 log unit indicates a significantly higher lipophilicity for the N1-substituted compound, which can translate to altered membrane permeability, solubility, and distribution profiles in biological assays.

Lipophilicity Difference
Cross-study comparable
XLogP3: 2.3 vs AlogP: 1.29
Reported higher lipophilicity for N1-isomer
Computational prediction; experimental validation may be needed
Physicochemical Properties Computational Chemistry Drug Discovery

Efficient Microwave Synthesis

The synthesis of 1-aryl-1H-pyrazole-5-amines, the class to which the target compound belongs, is enabled by an efficient microwave-mediated method. This technique utilizes 1 M HCl at 150 °C, with most reactions reaching completion in only 10 minutes [1]. The resulting product can be isolated via a simple filtration, bypassing the need for time-consuming column chromatography or recrystallization [1]. This contrasts with many traditional synthetic approaches for pyrazoles, which often require longer reaction times and more complex purification steps.

Microwave Synthesis
Class-level inference
~10 min reaction time, 1 M HCl, 150 °C
May support efficient sourcing workflow
Specific yield data for this compound not available
Synthetic Chemistry Process Chemistry Building Blocks

Palladium-Catalyzed C-N Cross-Coupling Substrate

1,3-Disubstituted 1H-pyrazol-5-amines, a structural class encompassing the target compound, have been demonstrated as effective substrates in palladium-catalyzed Buchwald-Hartwig aminations. A study reported that a series of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines were obtained with satisfactory yields using XPhos as a ligand and KOH as a base under optimized conditions [1]. This demonstrates the compound's utility as a building block for generating diverse arrays of N-arylated pyrazole derivatives. This contrasts with 3-aminopyrazoles, which are often less favored or obtained in lower yields in certain regioselective syntheses [2].

C-N Cross-Coupling
Class-level inference
Pd-catalyzed Buchwald-Hartwig substrate
Supports diversification library synthesis
Reported for 1,3-disubstituted class
Medicinal Chemistry Cross-Coupling Organic Synthesis

High Purity and Supply Reliability

1-(4-Ethylphenyl)-1H-pyrazol-5-amine is commercially available with a specified purity of 95% . This is a critical differentiator from sourcing compounds from academic collaborations or non-specialized suppliers, where batch-to-batch purity can vary significantly, introducing variability into biological assays and SAR studies. While not a biological differentiator, this specification is a quantifiable quality metric that directly impacts the reproducibility of scientific data.

Supply Specification
Supporting evidence
Specified Purity: 95%
Defined quality metric for procurement
Batch-specific COA review recommended
Procurement Quality Control Chemical Supply

Application Scenarios for 1-(4-Ethylphenyl)-1H-pyrazol-5-amine


SAR Studies of N1-Aryl Effects

This compound is most appropriately used in medicinal chemistry campaigns where the specific role of an N1-aryl substituent on biological activity is under investigation. As SAR studies have demonstrated the 'key role' of N-terminal substitution in anti-angiogenic effects [1], this compound serves as a precise probe to delineate the impact of the 4-ethylphenyl group at this critical position, providing a clear comparative advantage over its C3-substituted regioisomer.

Lead Diversification via Cross-Coupling

Given its demonstrated utility as a substrate in Buchwald-Hartwig aminations, where 5-aminopyrazoles have been successfully arylated with 'satisfactory yields' [1], this building block is ideally suited for parallel synthesis or library generation. Researchers can leverage the free 5-amino group to introduce structural diversity, enabling rapid exploration of chemical space around the 5-aminopyrazole core.

Modulating Lipophilicity in Lead Optimization

The significantly higher computed lipophilicity (XLogP3 = 2.3) of this N1-substituted compound compared to its C3-substituted isomer (AlogP = 1.29) makes it a valuable tool for medicinal chemists seeking to modulate ADME properties such as membrane permeability or solubility within a chemical series [1][2]. This allows for a controlled and quantifiable adjustment of a key physicochemical parameter.

Scalable Synthesis for Large-Scale Projects

Research programs requiring gram-scale or larger quantities for in vivo studies can benefit from the class-level synthetic accessibility of 1-aryl-1H-pyrazole-5-amines. The established microwave-assisted protocol, which delivers products in 'a matter of minutes with minimal purification' [1], provides a scientific basis for expecting a more cost-effective and time-efficient synthesis compared to more laborious analogs, making it a pragmatic choice for scaled-up projects.

Application
Selection Property
Validation Focus
N1-Aryl SAR Studies
Regioisomer-specific chemotype
N-terminal substitution effect on target engagement
Library Diversification
Free 5-amino handle for cross-coupling
Reaction scope and yield consistency
Lead Optimization
Controlled lipophilicity modulation
Membrane permeability and solubility profiling
Scaled Research Synthesis
Class-level synthetic accessibility
Reproducibility at gram-scale quantities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-ethylphenyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.